molecular formula C16H15FN4OS B2364564 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1396676-34-8

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B2364564
CAS RN: 1396676-34-8
M. Wt: 330.38
InChI Key: OIMIZKJDZZSDRM-UHFFFAOYSA-N
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Description

Benzo[d]thiazole is a heterocyclic compound that is a fusion of benzene and thiazole rings . Fluorobenzo[d]thiazole would be a derivative of this compound with a fluorine atom attached. The full compound you mentioned also includes a pyridinylmethyl acetamide group and a methylamino group attached to the benzo[d]thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The benzo[d]thiazole ring system is aromatic and planar, and the presence of the fluorine atom, the pyridinylmethyl acetamide group, and the methylamino group would add to the complexity of the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positions of the functional groups and the nature of the reactions involved. The presence of the fluorine atom could make the compound more reactive due to the high electronegativity of fluorine .

Scientific Research Applications

Anticancer Activity

Compounds related to 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide have shown potential in anticancer research. Novel fluoro-substituted benzo[b]pyrans, including derivatives with structural similarities to the compound of interest, demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, highlighting the role of fluoro-substitution in enhancing anticancer efficacy (Hammam et al., 2005). Additionally, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, showcasing the importance of thiazole derivatives in targeting cancer pathways (Fallah-Tafti et al., 2011).

Antimicrobial Activity

The antimicrobial potential of related compounds has been explored, with substituted 2-aminobenzothiazoles derivatives synthesized and evaluated for their docking properties and antimicrobial activity. These compounds showed good to moderate activity against selected bacterial and fungal microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential for developing new antimicrobial agents based on this structure (Anuse et al., 2019).

Ligand-Protein Interactions and Photovoltaic Efficiency

Research into bioactive benzothiazolinone acetamide analogs has included spectroscopic and quantum mechanical studies, highlighting the compounds' potential for ligand-protein interactions and applications in photovoltaic efficiency modeling. These studies suggest the compounds' abilities as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and favorable free energy of electron injection (Mary et al., 2020).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to provide details on its mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. Compounds with similar structures have been studied for their potential uses in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(pyridin-4-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4OS/c1-21(10-14(22)19-9-11-5-7-18-8-6-11)16-20-15-12(17)3-2-4-13(15)23-16/h2-8H,9-10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMIZKJDZZSDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=NC=C1)C2=NC3=C(C=CC=C3S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide

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